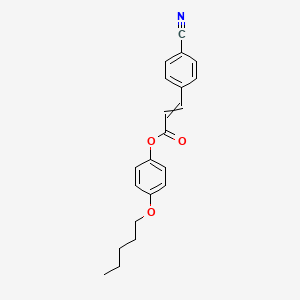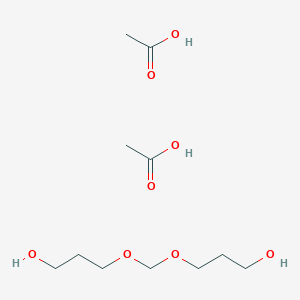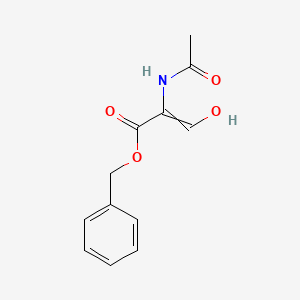
N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide is a synthetic peptide compound. It is composed of three amino acids: L-phenylalanine, L-phenylalanine, and N-methyl-L-histidine, with an acetyl group attached to the N-terminus. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide typically involves the stepwise coupling of protected amino acids. The process begins with the acetylation of L-phenylalanine, followed by the coupling of another L-phenylalanine and N-methyl-L-histidine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and precise assembly of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and deprotecting agents are used to selectively modify specific residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to oxo-histidine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetyl-L-phenylalanyl-L-phenylalanine: A dipeptide with similar properties but lacking the histidine residue.
N-Methyl-L-histidine: A single amino acid derivative used in various biochemical studies.
Uniqueness
N-Acetyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-histidinamide is unique due to its specific combination of amino acids and the presence of an N-methyl group on the histidine residue. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
62087-99-4 |
|---|---|
Molecular Formula |
C27H32N6O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C27H32N6O4/c1-18(34)31-22(13-19-9-5-3-6-10-19)26(36)32-23(14-20-11-7-4-8-12-20)27(37)33-24(25(35)28-2)15-21-16-29-17-30-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,35)(H,29,30)(H,31,34)(H,32,36)(H,33,37)/t22-,23-,24-/m0/s1 |
InChI Key |
OOUJENSMRNMOCJ-HJOGWXRNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dipropylcarbamoyl)sulfanyl]acetic acid](/img/structure/B14563041.png)

![1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis-](/img/structure/B14563053.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid](/img/structure/B14563057.png)






![Bis(2-chloroethyl) [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14563099.png)



